2,7-Dithiaoctane

Description

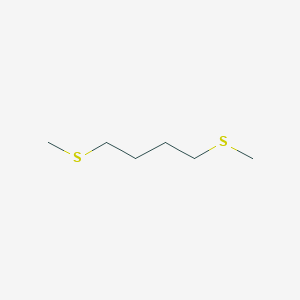

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(methylsulfanyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S2/c1-7-5-3-4-6-8-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFIKVWEZAEFMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289411 | |

| Record name | 2,7-Dithiaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15394-33-9 | |

| Record name | Butane,4-bis(methylthio)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Dithiaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,7-Dithiaoctane

This guide provides a comprehensive overview of the synthetic procedures for obtaining 2,7-dithiaoctane, a valuable organosulfur compound utilized in various fields of chemical research. The methodologies detailed herein are grounded in established chemical principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for the successful synthesis, purification, and characterization of this target molecule.

Introduction

This compound, also known as 1,4-bis(methylthio)butane, is a linear thioether that serves as a versatile building block in organic synthesis. Its structural features, namely the flexible butane backbone and the two nucleophilic sulfur atoms, make it a key component in the construction of more complex molecules, including macrocycles and coordination complexes. This guide will focus on the most reliable and commonly employed synthetic routes to this compound, emphasizing the underlying chemical principles and providing detailed, field-proven experimental protocols.

Strategic Approaches to Synthesis

The synthesis of this compound is most effectively achieved through a nucleophilic substitution reaction. Two primary strategies will be discussed, each with its own set of advantages and considerations.

-

Strategy A: Nucleophilic Substitution of a 1,4-Dihalobutane with a Methylthiolate Source. This is a direct and widely used approach where a bifunctional electrophile, such as 1,4-dichlorobutane or 1,4-dibromobutane, is reacted with a methylthiolate nucleophile.

-

Strategy B: S-Alkylation of 1,4-Butanedithiol. This method involves the deprotonation of 1,4-butanedithiol to form a dithiolate, which is then alkylated with a methylating agent.

This guide will provide a detailed protocol for Strategy A, as it often represents a more convergent and cost-effective approach, starting from readily available commercial materials.

Core Synthesis Protocol: Nucleophilic Substitution of 1,4-Dichlorobutane

This section details the synthesis of this compound via the reaction of 1,4-dichlorobutane with sodium thiomethoxide. The reaction proceeds via a double SN2 mechanism.

Reaction Mechanism and Rationale

The core of this synthesis is the nucleophilic attack of the thiomethoxide anion (CH₃S⁻) on the electrophilic carbon atoms of 1,4-dichlorobutane. The reaction proceeds in two successive SN2 steps. The choice of a polar aprotic solvent, such as dimethylformamide (DMF), is crucial as it solvates the sodium cation while leaving the thiomethoxide anion relatively "naked" and highly nucleophilic, thus accelerating the rate of the SN2 reaction. An excess of the nucleophile is often employed to ensure complete conversion of the dichloride and to minimize the formation of the monosubstituted intermediate, 1-chloro-4-(methylthio)butane.

It is important to control the reaction temperature to prevent potential side reactions. At elevated temperatures, elimination reactions (E2) can compete with substitution, leading to the formation of unsaturated byproducts.[1] Furthermore, intramolecular cyclization of the monosubstituted intermediate to form tetrahydrothiophene is a potential side reaction, although the use of a high concentration of the external nucleophile helps to favor the desired intermolecular reaction.[2]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |

| Sodium Thiomethoxide | 70.09 | 110 | 7.71 g | Hygroscopic; handle under inert atmosphere. |

| 1,4-Dichlorobutane | 127.01 | 50 | 4.9 mL (6.35 g) | Corrosive and irritant. |

| Dimethylformamide (DMF) | 73.09 | - | 100 mL | Anhydrous grade. |

| Diethyl Ether | 74.12 | - | As needed | For extraction. |

| Saturated Brine | - | - | As needed | For washing. |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | For drying. |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The apparatus is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Addition of Reagents: The flask is charged with sodium thiomethoxide (7.71 g, 110 mmol) and anhydrous dimethylformamide (100 mL). The resulting suspension is stirred. 1,4-Dichlorobutane (4.9 mL, 50 mmol) is added to the dropping funnel.

-

Reaction Execution: The 1,4-dichlorobutane is added dropwise to the stirred suspension of sodium thiomethoxide in DMF over a period of 30 minutes. After the addition is complete, the reaction mixture is heated to 60-70 °C in an oil bath and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into 300 mL of cold water. The aqueous mixture is then extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with saturated brine (2 x 100 mL) to remove any remaining DMF and water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Characterization Data

-

Boiling Point: Approximately 95-97 °C at 10 mmHg.

-

¹H NMR (CDCl₃, 400 MHz): δ 2.55 (t, J=7.2 Hz, 4H), 2.10 (s, 6H), 1.75 (m, 4H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 31.8, 29.5, 15.4.

Alternative Synthetic Strategy: S-Alkylation of 1,4-Butanedithiol

An alternative and equally viable route to this compound is the S-alkylation of 1,4-butanedithiol.[3] This method is particularly useful if 1,4-butanedithiol is more readily available or preferred as a starting material.

Reaction Overview

In this procedure, 1,4-butanedithiol is first deprotonated with a suitable base, such as sodium hydroxide or sodium ethoxide, to generate the more nucleophilic dithiolate. This is then followed by the addition of a methylating agent, typically methyl iodide, to afford the desired product.

Reaction Scheme

HS-(CH₂)₄-SH + 2 NaH → NaS-(CH₂)₄-SNa + 2 H₂ NaS-(CH₂)₄-SNa + 2 CH₃I → CH₃S-(CH₂)₄-SCH₃ + 2 NaI

Key Considerations

-

Base Selection: A strong, non-nucleophilic base is preferred for the deprotonation step to avoid side reactions with the alkylating agent. Sodium hydride is a common choice.

-

Stoichiometry: Precise control of the stoichiometry is important. Using two equivalents of both the base and the methylating agent is necessary for the complete conversion to this compound.

-

Safety: Methyl iodide is a potent methylating agent and should be handled with care in a well-ventilated fume hood. 1,4-Butanedithiol has a strong, unpleasant odor.[4][5]

Safety and Handling

-

1,4-Dichlorobutane: Is a corrosive and lachrymatory substance.[6] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Thiomethoxide: Is a hygroscopic and flammable solid. It should be handled under an inert atmosphere.

-

Dimethylformamide (DMF): Is a potential teratogen and should be handled with care.

-

Methyl Iodide: Is toxic and a suspected carcinogen. All operations involving methyl iodide should be conducted in a well-ventilated fume hood.

All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound can be reliably achieved through the nucleophilic substitution of 1,4-dihalobutanes with a methylthiolate source. The detailed protocol provided in this guide offers a robust and reproducible method for obtaining this valuable synthetic intermediate. Careful attention to reaction conditions, stoichiometry, and safety procedures is paramount for a successful outcome. The alternative S-alkylation of 1,4-butanedithiol provides a flexible approach depending on the availability of starting materials. This guide serves as a comprehensive resource for researchers in the field of organic synthesis and drug development, enabling the efficient preparation of this compound for further applications.

References

-

Wikipedia. 1,4-Butanedithiol. [Link]

-

Chemsrc. Butane,1,4-bis(methylthio)- | CAS#:15394-33-9. [Link]

-

Organic Syntheses. Procedure for the preparation of various organic compounds. [Link]

-

Organic Syntheses. A procedure for the synthesis of an organic compound. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

PrepChem. Preparation of 1,4-dichlorobutane. [Link]

-

Organic Syntheses. A procedure for the synthesis of an organic compound. [Link]

-

PrepChem. Preparation of 1,4-dichlorobutane (butane, 1,4-dichloro-; tetramethylene dichloride). [Link]

- Al-Rubaie, A. Z., & Hassan, A. F. (1992). Synthesis of 2,7-dihydro-3,4-5,6-dibenzotellurepin—a new heterocyclic compound. Polyhedron, 11(24), 3155-3157.

-

PubChem. 1,4-Butanedithiol. [Link]

-

Khan Academy. E2 reactions. [Link]

Sources

- 1. Butane,1,4-bis(methylthio) | CAS#:15394-33-9 | Chemsrc [chemsrc.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. protocols.io [protocols.io]

- 4. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. orgsyn.org [orgsyn.org]

1,4-bis(methylthio)butane chemical properties

An In-Depth Technical Guide to 1,4-Bis(methylthio)butane: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,4-bis(methylthio)butane (CAS No. 15394-33-9), also known as 2,7-Dithiaoctane.[1][2] Intended for researchers, chemists, and professionals in drug development, this document delves into the core chemical and physical properties, synthetic methodologies, spectroscopic signatures, and safety protocols associated with this thioether. The guide synthesizes technical data with practical insights, offering a foundational understanding of this versatile chemical intermediate.

Chemical Identity and Physicochemical Properties

1,4-Bis(methylthio)butane is a symmetrical dialkyl thioether. Its structure consists of a central four-carbon butane chain with methylthio (-SCH₃) groups at the 1 and 4 positions. This structure imparts specific physical and chemical characteristics relevant to its use in organic synthesis.

A summary of its key properties is presented below:

| Property | Value | Source |

| CAS Registry Number | 15394-33-9 | [1] |

| Molecular Formula | C₆H₁₄S₂ | [1] |

| Molecular Weight | 150.305 g/mol | [1] |

| IUPAC Name | 1,4-bis(methylsulfanyl)butane | |

| Synonyms | This compound | [1][2] |

| Density | 0.966 g/cm³ | [3][4] |

| Boiling Point | 209.9 °C at 760 mmHg | [3] |

| IUPAC Standard InChI | InChI=1S/C6H14S2/c1-7-5-3-4-6-8-2/h3-6H2,1-2H3 | [1][2] |

| IUPAC Standard InChIKey | JTFIKVWEZAEFMN-UHFFFAOYSA-N | [1][2] |

Other thermodynamic and physical properties, such as enthalpy of vaporization and octanol/water partition coefficient, are also available in chemical databases.[5]

Synthesis of 1,4-Bis(methylthio)butane

The synthesis of 1,4-bis(methylthio)butane is typically achieved through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. The core principle involves the reaction of a butane dielectrophile with a methylthiol nucleophile.

Common Precursors:

-

Electrophiles: 1,4-Dichlorobutane, 1,4-Dibromobutane, or 1,4-Diiodobutane.[3]

-

Nucleophiles: Sodium thiomethoxide (CH₃SNa) or Methyl mercaptan (CH₃SH) in the presence of a base.[3]

The general synthetic pathway involves the double displacement of the halide leaving groups by the thiomethoxide anion. The choice of solvent and reaction conditions is critical to ensure high yield and minimize side reactions. Anhydrous polar aprotic solvents like DMF or THF are often suitable for this type of reaction.

Caption: General synthetic scheme for 1,4-bis(methylthio)butane.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of 1,4-bis(methylthio)butane. Key data is available through the NIST Chemistry WebBook.[1][2]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of 1,4-bis(methylthio)butane is available in the NIST database, providing a distinct fragmentation pattern that serves as a chemical fingerprint.[1]

-

Gas Chromatography (GC): Retention indices, such as the Kovats' retention index, have been determined for 1,4-bis(methylthio)butane on non-polar columns, which is useful for its identification in complex mixtures.[2]

-

Nuclear Magnetic Resonance (NMR): While specific spectra for the title compound are not in the immediate search results, related structures like 1,4-bis(ethylthio)butane have been characterized by ¹³C NMR, showing distinct peaks for the different carbon environments (S-CH₂, S-CH₂-CH₂, etc.).[6] By analogy, the ¹H and ¹³C NMR spectra of 1,4-bis(methylthio)butane would be expected to show simple, symmetrical patterns corresponding to the methyl and two methylene environments.

-

Infrared (IR) Spectroscopy: FTIR spectra of similar thioethers show characteristic C-H stretching and bending vibrations, as well as C-S stretching frequencies.[7]

Reactivity and Synthetic Utility

The chemical reactivity of 1,4-bis(methylthio)butane is primarily dictated by the lone pairs of electrons on the sulfur atoms, which make them nucleophilic centers. The C-S bond can also be cleaved under certain conditions.

While specific, complex reaction protocols for 1,4-bis(methylthio)butane are not widely documented, its utility can be understood by examining the reactivity of the bis(methylthio) functional group in more complex systems. For instance, the related compound 4,4-bis(methylthio)but-3-en-2-one is a well-studied Michael acceptor, where the thioether groups play a crucial role in its reactivity profile.[8][9]

Case Study: The Role of the Bis(methylthio) Group in Michael Additions

In compounds like 4,4-bis(methylthio)but-3-en-2-one, the bis(methylthio) group, adjacent to a double bond, makes the molecule an excellent precursor for various heterocyclic and aromatic compounds.[8] It is a potent 1,3-dielectrophilic building block.[9] In a Michael addition, a nucleophile attacks the β-carbon, leading to a new C-C or C-heteroatom bond.[9] This highlights the potential of the bis(methylthio) moiety to activate molecules for complex transformations.

The general workflow for such a reaction is outlined below.

Caption: Generalized workflow for a Michael addition reaction.[9]

This reactivity profile suggests that 1,4-bis(methylthio)butane could serve as a flexible four-carbon linker in medicinal chemistry and materials science, where the thioether linkages can be further functionalized (e.g., through oxidation to sulfoxides or sulfones) to modulate properties like solubility and polarity.

Applications in Research and Drug Development

1,4-Bis(methylthio)butane is primarily utilized as a building block in organic synthesis. Its bifunctional nature allows it to act as a linker to connect two molecular fragments or as a precursor for the synthesis of more complex sulfur-containing molecules and heterocycles. While direct applications in drug development are not prominently cited, its structure is relevant to the design of:

-

Linkers: The flexible butane chain can be incorporated into linkers for antibody-drug conjugates (ADCs) or PROTACs.

-

Isosteric Replacement: Thioethers are often used as isosteres for ether linkages to improve metabolic stability or modify binding interactions.[10]

-

Precursors: It can serve as a starting material for creating novel ligands for metal catalysts or for synthesizing sulfur-containing polymers.

Safety and Handling

While a specific, detailed Safety Data Sheet (SDS) for 1,4-bis(methylthio)butane was not found in the search results, general precautions for handling thioethers and volatile sulfur compounds should be strictly followed.[11][12]

-

Ventilation: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. Thioethers are often associated with a strong, unpleasant odor.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13]

-

Ignition Sources: Keep away from heat, sparks, and open flames. Although not extremely flammable like butane gas, organic thioethers are combustible.[12][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents.[12]

-

Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations. Ensure adequate ventilation and eliminate ignition sources.

First aid measures generally include moving to fresh air upon inhalation, flushing skin and eyes with copious amounts of water, and seeking medical attention if symptoms persist.[13][14]

References

-

Cheméo. (n.d.). Chemical Properties of Butane, 1,4-bis(methylthio)- (CAS 15394-33-9). Retrieved from [Link]

-

Chemsrc. (n.d.). Butane,1,4-bis(methylthio)- | CAS#:15394-33-9. Retrieved from [Link]

-

NIST. (n.d.). Butane, 1,4-bis(methylthio)-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Williams, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

NIST. (n.d.). Butane, 1,4-bis(methylthio)-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Vitol. (2023). SAFETY DATA SHEET - Butane. Retrieved from [Link]

-

Axsyn. (n.d.). Butane,1,4-bis(methylthio)-;15394-33-9. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Bis(2-hydroxyethylthio)butane. Retrieved from [Link]

-

PubChem. (n.d.). Butane, 3-methyl-1,1-bis(methylthio)-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4-Bis(ethylthio)butane. Retrieved from [Link]

-

SpectraBase. (n.d.). Butane, 1,4-bis(ethylthio)-. Retrieved from [Link]

-

Mott, A. W., & Barany, G. (1984). Synthesis and characterisation of bis[(methylthio)carbonyl]polysulphanes. Journal of the Chemical Society, Perkin Transactions 1, 2615-2621. Retrieved from [Link]

-

Chemexpress. (n.d.). 1,4-Bis(methylthio)butane. Retrieved from [Link]

-

ChemRxiv. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. Retrieved from [Link]

-

PubMed. (2024). Metabolite Bioanalysis in Drug Development: Recommendations from the IQ Consortium Metabolite Bioanalysis Working Group. Retrieved from [Link]

-

MDPI. (2024). Special Issue “Drug Discovery and Application of New Technologies”. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Butane, 2-(methylthio)- (CAS 10359-64-5). Retrieved from [Link]

-

NIST. (n.d.). 1,4-Bis(2-hydroxyethylthio)butane, 2TMS derivative. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

- 1. Butane, 1,4-bis(methylthio)- [webbook.nist.gov]

- 2. Butane, 1,4-bis(methylthio)- [webbook.nist.gov]

- 3. Butane,1,4-bis(methylthio) | CAS#:15394-33-9 | Chemsrc [chemsrc.com]

- 4. Butane,1,4-bis(methylthio)-;15394-33-9 [axsyn.com]

- 5. Butane, 1,4-bis(methylthio)- (CAS 15394-33-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. williams.com [williams.com]

- 12. vitol.com [vitol.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

The Coordination Chemistry of 2,7-Dithiaoctane: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of 2,7-dithiaoctane (often abbreviated as dtoc) and its role as a versatile bidentate ligand in coordination chemistry. With two thioether sulfur atoms separated by a flexible four-carbon backbone, this compound exhibits unique chelating properties, forming stable complexes with a variety of transition metals. This document will delve into the ligand's synthesis, its coordination modes, the structural and spectroscopic characteristics of its metal complexes, and detailed experimental protocols for their synthesis and characterization. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the application of thioether-containing ligands in inorganic and medicinal chemistry.

Introduction: The Unique Position of this compound in Ligand Design

Bidentate ligands, molecules capable of binding to a central metal ion through two donor atoms, are fundamental building blocks in coordination chemistry.[1] The stability of the resulting metal complexes is significantly enhanced by the chelate effect. Among the various donor atoms, sulfur, particularly in the form of thioethers, has garnered considerable interest due to its "soft" donor character, favoring coordination with soft metal ions like palladium(II), platinum(II), and copper(I).[2]

This compound, with the chemical structure CH₃-S-(CH₂)₄-S-CH₃, presents a compelling case for study. Its flexible butane backbone allows it to form a seven-membered chelate ring upon coordination to a metal center. The size of this chelate ring plays a crucial role in the stability and reactivity of the resulting complex.[3] This guide will explore the nuances of this ligand's coordination behavior, providing a comprehensive overview for researchers in the field.

Ligand Synthesis and Properties

This compound, also known as 1,4-bis(methylthio)butane, is typically synthesized via a nucleophilic substitution reaction. A common method involves the reaction of 1,4-dibromobutane with sodium thiomethoxide.[4]

Key Properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₁₄S₂ |

| Molecular Weight | 150.31 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 225-227 °C |

| Donor Atoms | Sulfur (thioether) |

The flexibility of the butyl chain is a key determinant of its coordination chemistry, allowing the ligand to adapt to the preferred coordination geometry of various metal ions.

Coordination Chemistry of this compound

As a bidentate ligand, this compound typically coordinates to a metal center through its two sulfur atoms, forming a seven-membered chelate ring. This coordination mode is prevalent in its complexes with various transition metals, particularly those of the platinum group.[5]

Coordination with Palladium(II)

Palladium(II) complexes with thioether ligands are of significant interest due to their applications in catalysis and materials science.[6][7] The reaction of this compound with palladium(II) chloride in a suitable solvent yields the square planar complex, [Pd(dtoc)Cl₂].

Diagram: Coordination of this compound to a Metal Center

Caption: Chelation of this compound to a metal center (M).

The formation of a seven-membered chelate ring is a distinguishing feature of this compound complexes. While five- and six-membered chelate rings are generally more stable, the flexibility of the dithiaoctane backbone allows for the formation of stable seven-membered rings with minimal steric strain.

Spectroscopic Characterization of this compound Complexes

The characterization of metal complexes of this compound relies on a combination of spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for confirming the coordination of the thioether sulfur atoms to the metal center. Upon coordination, the C-S stretching vibration, typically observed in the 600-800 cm⁻¹ region for free thioethers, may shift to a lower frequency. Additionally, new bands corresponding to metal-sulfur (M-S) vibrations can often be observed in the far-IR region (typically below 400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the complex in solution. Upon coordination, the proton and carbon signals of the methylene groups adjacent to the sulfur atoms (α- and β-protons and carbons) experience a downfield shift due to the deshielding effect of the metal center. This shift provides direct evidence of coordination. For diamagnetic complexes, such as those of palladium(II), sharp and well-resolved spectra are typically obtained.[8]

UV-Visible (UV-Vis) Spectroscopy

The electronic spectra of this compound complexes can provide insights into the electronic structure and geometry of the coordination sphere.[9] Ligand-to-metal charge transfer (LMCT) bands, often observed in the UV or near-UV region, are characteristic of thioether complexes.[2][10] For d⁸ metal ions like palladium(II) in a square planar environment, d-d transitions may also be observed in the visible region, although they are often weak.

Table: Representative Spectroscopic Data for a [Pd(dtoc)Cl₂] Complex

| Spectroscopic Technique | Key Feature | Observed Shift/Band |

| IR Spectroscopy | ν(C-S) | Shift to lower frequency upon coordination |

| ν(Pd-S) | ~300-350 cm⁻¹ | |

| ν(Pd-Cl) | ~300-360 cm⁻¹ | |

| ¹H NMR Spectroscopy | α-CH₂ protons | Downfield shift |

| β-CH₂ protons | Downfield shift | |

| UV-Vis Spectroscopy | LMCT (S→Pd) | ~250-350 nm |

| d-d transitions | ~350-450 nm (weak) |

Experimental Protocol: Synthesis of Dichloro(this compound)palladium(II) - [Pd(dtoc)Cl₂]

This section provides a detailed, step-by-step methodology for the synthesis of a representative this compound complex, [Pd(dtoc)Cl₂].

Diagram: Workflow for the Synthesis and Characterization of [Pd(dtoc)Cl₂]

Caption: A typical workflow for the synthesis and characterization of [Pd(dtoc)Cl₂].

Materials:

-

Palladium(II) chloride (PdCl₂)

-

This compound (dtoc)

-

Methanol (anhydrous)

-

Diethyl ether

Procedure:

-

In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) chloride (1 mmol) in hot methanol (20 mL).

-

In a separate flask, dissolve this compound (1 mmol) in methanol (5 mL).

-

Slowly add the solution of this compound dropwise to the stirred solution of palladium(II) chloride.

-

A yellow-orange precipitate should form immediately.

-

Continue stirring the reaction mixture at room temperature for 2-3 hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with small portions of cold methanol and then with diethyl ether to remove any unreacted starting materials.

-

Dry the resulting solid under vacuum to obtain the final product, [Pd(dtoc)Cl₂].

Characterization: The synthesized complex should be characterized by IR, ¹H NMR, and elemental analysis to confirm its identity and purity. If suitable crystals can be obtained, single-crystal X-ray diffraction can provide definitive structural information.

Applications and Future Outlook

Metal complexes of this compound and related thioether ligands have potential applications in various fields:

-

Catalysis: Palladium and platinum complexes are well-known catalysts for a variety of organic transformations. The electronic and steric properties of the this compound ligand can be tuned to influence the catalytic activity of the metal center.[11][12]

-

Materials Science: The ability of thioether ligands to form stable complexes with heavy metals makes them suitable for applications in materials science, such as in the design of sensors or as precursors for the synthesis of metal sulfide nanoparticles.[13]

-

Medicinal Chemistry: Platinum-based anticancer drugs are a cornerstone of chemotherapy. The development of new platinum complexes with different ligand systems, including thioethers, is an active area of research aimed at overcoming drug resistance and reducing side effects.[6]

The flexible nature of the this compound ligand, combined with the predictable coordination chemistry of its thioether donor groups, makes it a valuable tool for the design of novel metal complexes with tailored properties. Future research in this area will likely focus on the synthesis of complexes with other transition metals, the exploration of their catalytic and biological activities, and the development of new applications in materials science and medicine.

References

- Abbas, M., et al. (2020). Synthesis, Characterization and Application of Novel Palladium Complexes. Journal of the Iranian Chemical Society, 17(10), 2585-2597.

- Al-Jibouri, M. N. H. (2011). Mono and homo trinuclear palladium (II) with 1,4-bis-(substituted thio) butane ligands. National Journal of Chemistry, 44, 528-535.

- Bera, P., et al. (2020). Synthesis, characterization, X-ray structure and DNA binding study of palladium(II) complex with new thioether containing ONS donor ligand. Journal of Chemical Sciences, 132(1), 64.

- Boix, C., et al. (2001). Synthesis and stereochemical study of new complexes of Pd and Pt with chiral dithioether ligands. Journal of the Chemical Society, Dalton Transactions, (12), 1849-1856.

- Chen, X., et al. (2020). Synthesis, Structural Characterization, EPR Analysis and Antimicrobial Activity of a Copper(II) Thiocyanate Complex Based on 3,7-Di(3-pyridyl)-1,5-dioxa-3,7-diazacyclooctane. Molecules, 25(24), 5934.

- El-Gahami, M. A., et al. (2021). Design, Synthesis, And Spectroscopic Characterization Of A Novel Macrocyclic Copper(II) Complex. International Journal of Creative Research Thoughts, 9(6), f536-f544.

- Gusev, A. N., et al. (2020). Synthesis, crystal structure and spectroscopic properties of copper(II) complexes derived from 2-methylamino-5-pyridin-2-yl-1,3,4-oxadiazole. Polyhedron, 179, 114381.

- Hosseini-Yazdi, S. A., et al. (2018). Size the chelate ring of the ligand effect on stability of the complex. Journal of the Serbian Chemical Society, 83(10), 1145-1157.

- Iqbal, M. A., et al. (2023). Bidentate ligand: Significance and symbolism. Journal of Molecular Structure, 1282, 135201.

- Islam, M. S., et al. (2021). Synthesis and Structure of a Distorted Octahedral Palladium(II) Complex Coordinated with a Tetrathioether Ligand Tethered with Bulky Substituents. Bulletin of the Korean Chemical Society, 42(4), 594-598.

- Johnson, B. F. G., et al. (1977). New routes to the synthesis of chloro-carbonyls of palladium(II) and platinum(II). Journal of Organometallic Chemistry, 141(3), C51-C53.

- Koley, A. P., et al. (1998). Nuclear magnetic resonance investigations of a novel intramolecular methylthio replacement process in palladium(II) and platinum(II) complexes of mixed sulfur–phosphine ligands. Journal of the Chemical Society, Dalton Transactions, (1), 127-133.

- Neykov, M., & Lozanov, V. (2022). SYNTHESIS AND SPECTRAL PROPERTIES OF PALLADIUM (II) COMPLEX OF 1,4-PHENYLENE-BIS(N-1,10-PHENANTHROLYNYLMETHANIMINE). Journal of Chemical Technology and Metallurgy, 57(3), 433-438.

- Petin, V. G., et al. (2020). Synthesis, crystal structure and spectroscopic properties of copper(II) complexes derived from 2-methylamino-5-pyridin-2-yl-1,3,4-oxadiazole. Polyhedron, 179, 114381.

- Suslick, K. S. (2013). Electronic Spectroscopy of Transition Metal Complexes Absorption of Light.

- Tarafder, M. T. H., et al. (2001). Platinum(II) and palladium(II) complexes with dithiocarbamates and amines: synthesis, characterization and cell assay. Journal of Inorganic Biochemistry, 83(1), 31-40.

- Tiekink, E. R. T. (2021).

- Vlček, A. A. (2002). Electronic Spectra of Transition Metal Complexes. Charles University.

- Wang, D., et al. (2018). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions, 47(1), 159-170.

- Zang, S.-L., et al. (2012). Synthesis and characterization of palladium(II) complexes with new diphosphonium-diphosphine and diphosphine ligands. Production of low molecular weight alternating polyketones via catalytic CO/ethene copolymerisation. Dalton Transactions, 41(43), 13426-13435.

Sources

- 1. New palladium(ii) and platinum(ii) complexes with an ONS donor azo-thioether pincer ligand: synthesis, characterization, protein binding study and in vitro cytotoxicity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. youtube.com [youtube.com]

- 3. ijcrt.org [ijcrt.org]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Synthesis and stereochemical study of new complexes of Pd and Pt with chiral dithioether ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Nuclear magnetic resonance investigations of a novel intramolecular methylthio replacement process in palladium(II) and platinum(II) complexes of mixed sulfur–phosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 13. mdpi.com [mdpi.com]

Introduction: Elucidating the Molecular Signature of 2,7-Dithiaoctane

An In-depth Technical Guide to the Spectroscopic Characterization of 2,7-Dithiaoctane

In the landscape of chemical analysis, the definitive characterization of a molecule is paramount. For researchers and professionals in drug development, understanding the precise structure and purity of a compound is the bedrock of reliable and reproducible science. This guide focuses on this compound (C₆H₁₄S₂), a linear thioether also known as 1,4-bis(methylthio)butane.[1] While seemingly simple, its symmetrical structure and the presence of sulfur atoms provide an excellent case study for demonstrating the power and complementarity of modern spectroscopic techniques.

This document is not a mere recitation of procedures; it is a technical narrative designed to provide a deep understanding of why specific analytical choices are made and how the resulting data converge to create an unambiguous molecular portrait. We will explore the core techniques of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Vibrational Spectroscopy (Infrared and Raman), treating each not as an isolated measurement but as a component of a self-validating analytical system. Our objective is to equip the reader with the expertise to confidently characterize this, and similar, thioether compounds.

Foundational Analysis: Molecular Weight and Fragmentation by Mass Spectrometry

The first step in any structural elucidation workflow is to confirm the molecular formula. Mass spectrometry is the definitive technique for this purpose, providing a precise molecular weight and offering valuable structural clues through the analysis of fragmentation patterns.[2] For a volatile, non-polar compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, offering both separation from potential impurities and high-quality mass spectral data.

Causality of Method: Why GC-MS?

The choice of Electron Ionization (EI) coupled with GC is deliberate. EI is a high-energy ionization technique that induces reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.[2] This is invaluable for structural confirmation and for comparison against spectral libraries like that of the National Institute of Standards and Technology (NIST).

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Instrumentation: Utilize a gas chromatograph equipped with a capillary column (e.g., a nonpolar polysiloxane column like a DB-1 or similar) coupled to a mass spectrometer.[3]

-

GC Parameters:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Source Temperature: 230°C.

-

Interpretation of Mass Spectrum

The EI mass spectrum of this compound will provide clear evidence of its identity. The molecular ion peak (M⁺), representing the intact molecule, is expected at a mass-to-charge ratio (m/z) of 150, corresponding to its molecular weight.[1] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For thioethers, cleavage often occurs at the C-S bond and the carbon alpha to the sulfur atom.

Table 1: Key Mass Spectrometry Data for this compound

| Feature | m/z Value | Interpretation |

| Molecular Ion (M⁺) | 150 | Corresponds to the molecular formula [C₆H₁₄S₂]⁺•.[1] |

| Key Fragment | 103 | Loss of a methylthio group (•SCH₃). |

| Key Fragment | 87 | Cleavage alpha to sulfur, yielding [CH₃S(CH₂)₂]⁺. |

| Key Fragment | 61 | Formation of the stable [CH₃S=CH₂]⁺ ion. |

| Key Fragment | 47 | Corresponds to the methylthio cation [CH₃S]⁺. |

Unveiling the Skeleton: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule in solution. By probing the magnetic environments of the ¹H and ¹³C nuclei, we can map out the carbon-hydrogen framework.[4] The symmetry of this compound is a critical factor in its NMR spectra, simplifying them and making interpretation highly logical. The molecule possesses a C₂ axis of symmetry, meaning the two halves are chemically equivalent.

Caption: Molecular structure of this compound.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).[5]

-

Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum with a 90° pulse, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Interpretation of NMR Spectra

Due to the molecule's symmetry, we expect only three unique signals in both the ¹H and ¹³C NMR spectra.

-

¹H NMR Spectrum:

-

Signal A (δ ≈ 2.1 ppm): A singlet integrating to 6 protons, corresponding to the two equivalent methyl groups (2 x CH₃-S). The singlet multiplicity arises because there are no adjacent protons to couple with.

-

Signal B (δ ≈ 2.5 ppm): A triplet integrating to 4 protons, corresponding to the two methylene groups adjacent to the sulfur atoms (2 x S-CH₂). The signal is split into a triplet by the two neighboring protons of Signal C.

-

Signal C (δ ≈ 1.7 ppm): A multiplet (quintet) integrating to 4 protons, corresponding to the two central methylene groups (2 x -CH₂-CH₂-S). This signal is split by the four neighboring protons of the two Signal B methylene groups.

-

-

¹³C NMR Spectrum:

-

Signal X (δ ≈ 15 ppm): Corresponds to the two equivalent methyl carbons.

-

Signal Y (δ ≈ 32 ppm): Corresponds to the two equivalent methylene carbons adjacent to the sulfur atoms.

-

Signal Z (δ ≈ 29 ppm): Corresponds to the two equivalent central methylene carbons.

-

Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| Spectrum | Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | A | ~ 2.1 | Singlet | 6H | 2 x S-CH₃ |

| B | ~ 2.5 | Triplet | 4H | 2 x S-CH₂ - | |

| C | ~ 1.7 | Multiplet | 4H | 2 x -CH₂ -CH₂-S | |

| ¹³C NMR | X | ~ 15 | - | - | 2 x S-C H₃ |

| Y | ~ 32 | - | - | 2 x S-C H₂- | |

| Z | ~ 29 | - | - | 2 x -C H₂-CH₂-S |

Probing Functional Groups: Vibrational Spectroscopy (IR & Raman)

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques; a vibrational mode that is weak or inactive in one may be strong in the other.[6] This is particularly true for the C-S bond, making the use of both techniques a self-validating approach for thioether characterization.

Experimental Protocol: Vibrational Analysis

-

FTIR Spectroscopy:

-

Sample Preparation: Place one drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.[7]

-

Data Acquisition: Record a background spectrum of the clean salt plates. Then, record the sample spectrum over the mid-infrared range (typically 4000–400 cm⁻¹).

-

-

Raman Spectroscopy:

-

Sample Preparation: Place the neat liquid sample in a glass vial or NMR tube.

-

Data Acquisition: Use a Raman spectrometer with a laser excitation source (e.g., 785 nm) to irradiate the sample and collect the scattered light.[6]

-

Interpretation of Vibrational Spectra

-

Infrared (IR) Spectrum: The IR spectrum will be dominated by C-H vibrations.

-

C-H Stretching: Strong, sharp peaks in the 2850–2960 cm⁻¹ region correspond to the stretching of C-H bonds in the methyl and methylene groups.[8]

-

C-H Bending: Absorptions around 1450 cm⁻¹ are due to CH₂ scissoring vibrations.[9]

-

C-S Stretching: The key C-S stretch is expected in the fingerprint region (600–800 cm⁻¹). This absorption is often weak and can be difficult to assign definitively from the IR spectrum alone.[10]

-

-

Raman Spectrum: The Raman spectrum provides crucial complementary information.

-

C-S Stretching: The C-S stretching vibration, which is weak in the IR, typically produces a distinct and more easily identifiable peak in the Raman spectrum, usually between 650-750 cm⁻¹.[10] This provides strong confirmation of the thioether functionality.

-

C-H Vibrations: The C-H stretching and bending modes are also visible but are often less intense than the C-S stretch in the Raman spectrum of thioethers.

-

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity |

| C-H Stretch (sp³) | 2850 - 2960 | Strong | Medium |

| C-H Bend (Scissoring) | ~ 1450 | Medium | Weak |

| C-S Stretch | 650 - 750 | Weak | Strong |

Integrated Analytical Workflow

Caption: Integrated workflow for the characterization of this compound.

Conclusion

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 2-methyl-3,7-dithiaoctane - Chemical & Physical Properties Source: Cheméo URL: [Link]

-

Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry URL: [Link]

-

Title: Mass spectrometry (MS) | Organic Chemistry II Class Notes Source: Fiveable URL: [Link]

-

Title: Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy Source: The Analyst, Royal Society of Chemistry URL: [Link]

-

Title: 13C NMR Chemical Shifts Source: Organic Chemistry Data, University of Wisconsin URL: [Link]

-

Title: Infrared Spectroscopy Source: Michigan State University, Department of Chemistry URL: [Link]

-

Title: [Introduction to Raman spectrometry] Source: PubMed, National Center for Biotechnology Information URL: [Link]

-

Title: Interpreting Infrared Spectra Source: OpenStax, Organic Chemistry URL: [Link]

-

Title: Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement Source: eCampusOntario Pressbooks URL: [Link]

Sources

- 1. This compound | C6H14S2 | CID 246991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. [Introduction to Raman spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 12.7 Interpreting Infrared Spectra - Organic Chemistry | OpenStax [openstax.org]

- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. pubs.rsc.org [pubs.rsc.org]

A Comprehensive Technical Guide to the Conformational Analysis of 2,7-Dithiaoctane Complexes

Abstract

The conformational flexibility of ligands is a critical determinant of the structure, stability, and reactivity of metal complexes. 2,7-dithiaoctane (DTO), a simple, open-chain dithioether, serves as an archetypal flexible bidentate ligand, coordinating to metal centers to form a seven-membered chelate ring. The inherent floppiness of both the ligand backbone and the resulting large chelate ring presents a significant analytical challenge. This guide provides researchers, chemists, and drug development professionals with an in-depth technical framework for the comprehensive conformational analysis of DTO complexes. We will move beyond a simple recitation of methods to explain the causality behind procedural choices, integrating high-level computational modeling with definitive experimental validation. The protocols and workflows described herein are designed as self-validating systems to ensure scientific rigor and reproducibility.

Introduction: The Unique Challenge of this compound

This compound (CH₃-S-(CH₂)₄-S-CH₃) is a bidentate ligand that coordinates to metals through its two soft, neutral sulfur donor atoms.[1][2] Its importance in coordination chemistry stems from its ability to stabilize soft, thiophilic metal ions such as Pd(II), Pt(II), and Cu(I).[1][3] Unlike rigid ligands, the flexible tetramethylene backbone of DTO allows it to adapt to the preferred coordination geometries of various metal centers.

Upon chelation, DTO forms a seven-membered ring. Five- and six-membered chelate rings are entropically and enthalpically favored due to minimal ring strain.[4] In contrast, seven-membered rings possess a higher degree of conformational freedom and can adopt multiple low-energy conformations (e.g., chair, boat, twist-boat), often with small energy barriers between them.[5] This conformational pluralism means that the solid-state structure, determined via X-ray crystallography, may not be representative of the dominant species in solution, which profoundly impacts the complex's reactivity and biological interactions. Therefore, a multi-faceted analytical approach is not just recommended, but essential.

The Conformational Landscape of the Free Ligand

Before analyzing the metal complex, it is crucial to understand the conformational preferences of the free DTO ligand. The molecule's shape is defined by the rotation around five key single bonds: two C-S bonds and three C-C bonds. Each of these bonds can exist in a low-energy anti (trans) or gauche conformation. For a simple open-chain compound, this leads to a large number of potential conformers, making a complete experimental characterization of the conformational ensemble in solution exceedingly difficult.[6][7][8]

Computational methods are indispensable for mapping this landscape. The primary goal is to identify all conformers within a reasonable energy window (e.g., 3-5 kcal/mol) of the global minimum, as these are the structures that will be significantly populated at room temperature.

Caption: A generic M(DTO)L₂ complex showing the 7-membered chelate ring.

Data Summary Table: Representative Torsion Angles The following table summarizes idealized torsion angles for different chelate ring conformations. Experimental values will deviate based on the specific metal and other ligands.

| Ring Conformation | Torsion 1 (M-S-C-C) | Torsion 2 (S-C-C-C) | Torsion 3 (C-C-C-C) |

| Chair | ~gauche (±60°) | ~anti (±180°) | ~gauche (±60°) |

| Boat | ~eclipsed (~0°) | ~gauche (±60°) | ~eclipsed (~0°) |

| Twist-Boat | ~gauche (±60°) | ~gauche (±60°) | ~gauche (±60°) |

A Validated, Integrated Protocol for Comprehensive Analysis

A trustworthy analysis is a self-validating one, where computational predictions are rigorously tested against experimental data.

Caption: Integrated workflow for conformational analysis.

Step-by-Step Methodology:

-

Computational Prediction: Begin with the full computational workflow (Steps 1-4 in the diagram). This generates a predictive model of the conformational landscape, including the likely global minimum and the Boltzmann-averaged NMR parameters for the ensemble.

-

Synthesis and Characterization: Synthesize and purify the target DTO-metal complex (Step A).

-

Experimental Validation I (SCXRD): Vigorously attempt to grow single crystals (Step B). If successful, solve the crystal structure (Step C). Compare the experimental solid-state structure to the computationally predicted lowest-energy conformer (Validation V1). A close match (RMSD < 0.5 Å) provides strong validation for the computational method.

-

Experimental Validation II (NMR): Acquire comprehensive NMR data, including VT-NMR if necessary (Step D).

-

Final Correlation: Compare the experimental NMR data with the Boltzmann-averaged predicted NMR data from the computational ensemble (Validation V2). If the experimental and computed data match, the model is validated. If they do not, the computational model must be revisited (e.g., by expanding the conformer search, using a different functional, or explicitly modeling solvent molecules).

-

Interpretation: The validated model (V3) provides a detailed picture of the conformational preferences of the DTO complex in solution, including the relative populations of different conformers and the energy barriers between them.

Conclusion

The conformational analysis of complexes with flexible ligands like this compound is a non-trivial task that demands a synergistic combination of computational and experimental techniques. A purely computational approach lacks experimental validation, while a purely experimental approach often fails to provide a complete, atomistically resolved picture. The integrated, self-validating workflow presented in this guide provides a robust framework for elucidating the complex interplay of factors that govern the structure of these systems. By understanding the causality behind methodological choices—using broad, fast searches followed by accurate refinement, and validating every computational claim with experimental data—researchers can confidently build models that accurately reflect reality, paving the way for the rational design of new catalysts, materials, and therapeutic agents.

References

-

Mrowiec, K., et al. (2023). Molecular Dynamics and Near-Tg Phenomena of Cyclic Thioethers. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (n.d.). Half-chair conformations of six-membered chelate rings in complexes 1 and 2. ResearchGate. [Link]

-

Kim, H., et al. (2018). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules. [Link]

-

ResearchGate. (n.d.). Partial 1 H NMR spectra of the (R)-and (S)-MPA thioesters of... ResearchGate. [Link]

-

Tiekink, E. R. T., & Zukerman-Schpector, J. (2018). Dithiocarbamate Complexes of Platinum Group Metals: Structural Aspects and Applications. Inorganics. [Link]

-

Wollrab, C., et al. (2011). Conformational Analysis of Thioether Musks Using Density Functional Theory. Molecules. [Link]

-

Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

-

Grokipedia. (2024). Transition metal thioether complex. Grokipedia. [Link]

-

Nagy, A., et al. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv. [Link]

-

Royal Society of Chemistry. (1987). The crystal structures of complexes of 2,5,8,11,14,18,21,24,27,30-decaoxatricyclo[13.17.0.0]dotriacontane with potassium thiocyanate. Royal Society of Chemistry. [Link]

-

Royal Society of Chemistry. (2000). Open chain compounds with preferred conformations. Chemical Communications. [Link]

-

Bursch, M., et al. (2022). Theoretical study on conformational energies of transition metal complexes. Physical Chemistry Chemical Physics. [Link]

-

Balazs, Y. S., et al. (2020). Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics. RSC Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Conformation Design of Open-Chain Compounds | Request PDF. ResearchGate. [Link]

-

Romeo, R., et al. (1998). Chelate ring closure kinetics in the reaction of a platinum(II) complex with diphosphines. Inorganica Chimica Acta. [Link]

-

Hait, D., et al. (2022). Delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Faraday Discussions. [Link]

-

ResearchGate. (n.d.). Diamine chelate conformations and representative stereoisomers of the [Co(cis-chxn) 3 ] 3+ trication. ResearchGate. [Link]

-

Wikipedia. (n.d.). Transition metal thioether complex. Wikipedia. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of the poly(thio ester) 4f dissolved in CDCl 3. ResearchGate. [Link]

-

Redondo, J., et al. (2019). Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines. Molecules. [Link]

-

Figshare. (2000). Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters. The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023). The Chelate Effect. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Tuning the Excited-State Properties of Platinum(II) Diimine Dithiolate Complexes. ResearchGate. [Link]

-

Aron, A. T., & Lippard, S. J. (2016). Thioether Coordination Chemistry for Molecular Imaging of Copper in Biological Systems. Inorganica Chimica Acta. [Link]

-

Deschamps, J. R., et al. (2009). X-Ray Crystallography of Chemical Compounds. The AAPS Journal. [Link]

-

ScienceDirect. (n.d.). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. ScienceDirect. [Link]

-

OUCI. (n.d.). Platinum organometallic complexes: classification and analysis of crystallographic and structural data for dimeric comp…. OUCI. [Link]

-

ResearchGate. (n.d.). Structures of some trans-palladium(II) complexes (1-6). ResearchGate. [Link]

-

Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

-

Zardi, P., et al. (2018). Palladium(II) Complexes with the 4,5-Bis(diphenylphosphino)acenaphthene Ligand and Their Reactivity with Ethylene. European Journal of Inorganic Chemistry. [Link]

-

Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]

-

Barloy, L., et al. (2021). Functional Materials Based on Cyclometalated Platinum(II) β-Diketonate Complexes: A Review of Structure–Property Relationships and Applications. Materials. [Link]

-

Demertzis, M. A., et al. (2012). First palladium(II) and platinum(II) complexes from employment of 2,6-diacetylpyridine dioxime: synthesis, structural and spectroscopic characterization, and biological evaluation. Journal of Inorganic Biochemistry. [Link]

-

Shipley, C. P., et al. (2015). Platinum(II) Complexes of Nonsymmetrical NCN-Coordinating Ligands: Unimolecular and Excimeric Luminescence Properties and Comparison with Symmetrical Analogues. Inorganic Chemistry. [Link]

-

Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal. [Link]

-

Semantic Scholar. (n.d.). Conformation Design of Open-Chain Compounds. Semantic Scholar. [Link]

-

Wagner, J. P., et al. (2024). Data-Driven Virtual Screening of Conformational Ensembles of Transition-Metal Complexes. Journal of Chemical Information and Modeling. [Link]

-

Fabijańska, M., et al. (2016). Synthesis and structure of two novel trans-platinum complexes. Acta Crystallographica Section E. [Link]

-

The Catalyst University. (2017). The Chelate Effect Makes Complexes More Stable. YouTube. [Link]

-

ResearchGate. (n.d.). Metal induced folding: Synthesis and conformational analysis of the lanthanide complexes of two 44-membered hydrazone macrocycles. ResearchGate. [Link]

-

ResearchGate. (n.d.). Crystal structure of 2,2,7,7-tetramethyldinaphtho[2,1-c;1',2',-e]-1,2,7-oxa-disilepin,(C10H6Si(CH3)2)2O. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structure of thiosemicarbazidedichloromercury(II) | Request PDF. ResearchGate. [Link]

-

ResearchGate. (n.d.). Studies on the synthesis, crystal structure and quantum chemistry of di(o-cyanobenzyl)tin bis(quinoline-2-carboxylate). ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. Semantic Scholar. [Link]

-

MDPI. (n.d.). Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. MDPI. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Transition metal thioether complex - Wikipedia [en.wikipedia.org]

- 3. Thioether Coordination Chemistry for Molecular Imaging of Copper in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Open chain compounds with preferred conformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Conformation Design of Open-Chain Compounds. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 1,4-Bis(methylthio)butane (CAS: 15394-33-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Bis(methylthio)butane (CAS number 15394-33-9), also known as 2,7-Dithiaoctane. While direct biological applications and a defined mechanism of action for this specific compound are not extensively documented in current scientific literature, its structural features as a flexible thioether position it as a valuable synthetic building block in the fields of medicinal chemistry and materials science. This guide details its chemical and physical properties, provides established synthetic protocols, and explores its potential utility in the design of novel molecules. The broader significance of organosulfur compounds, particularly thioethers, in drug discovery is also discussed to provide context for the potential applications of this and related molecules.

Introduction: The Role of Organosulfur Compounds in Modern Chemistry

Organosulfur compounds are a cornerstone of organic chemistry and play a pivotal role in medicinal and chemical sciences.[1] The presence of sulfur imparts unique electronic and structural properties to molecules, influencing their reactivity, conformation, and biological activity.[2][3] Thioethers (sulfides), characterized by a C-S-C bond, are particularly significant. They are found in essential amino acids like methionine, and their derivatives are integral to a wide range of pharmaceuticals, including anticancer and antimicrobial agents.[1][3][4] The thioether linkage can enhance a drug's lipophilicity, metabolic stability, and ability to interact with biological targets.[2][5][6] While 1,4-bis(methylthio)butane itself is not a widely reported bioactive agent, its structure represents a fundamental scaffold that can be incorporated into more complex molecules to leverage these desirable properties.

Chemical and Physical Properties of 1,4-Bis(methylthio)butane

1,4-Bis(methylthio)butane is a linear thioether with the chemical formula C₆H₁₄S₂. Its structure consists of a four-carbon butane chain flanked by two methylthio groups.

Nomenclature and Identifiers

-

Systematic Name: 1,4-Bis(methylthio)butane

-

Other Names: this compound

-

CAS Number: 15394-33-9

-

Molecular Formula: C₆H₁₄S₂

-

Molecular Weight: 150.31 g/mol

-

InChI Key: JTFIKVWEZAEFMN-UHFFFAOYSA-N

Physicochemical Data

The following table summarizes the key physicochemical properties of 1,4-bis(methylthio)butane.

| Property | Value | Source |

| Density | 0.966 g/cm³ | ChemSrc |

| Boiling Point | 209.9 °C at 760 mmHg | ChemSrc |

| Flash Point | 75.3 °C | ChemSrc |

| Refractive Index | 1.501 | ChemNet |

| Vapor Pressure | 0.287 mmHg at 25°C | ChemNet |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1,4-bis(methylthio)butane.

-

Mass Spectrometry: The electron ionization mass spectrum of 1,4-bis(methylthio)butane is available in the NIST WebBook, providing a fragmentation pattern for structural confirmation.[7]

-

Gas Chromatography: Data for gas chromatography, including the Kovats retention index, is also available, aiding in the separation and identification of this compound in mixtures.[8]

Synthesis of 1,4-Bis(methylthio)butane

The synthesis of 1,4-bis(methylthio)butane can be achieved through nucleophilic substitution reactions. The general approach involves the reaction of a butane derivative with a methylthiol source.

Synthetic Pathways

Several precursors can be utilized for the synthesis of 1,4-bis(methylthio)butane.[9]

-

From 1,4-Dihalobutanes: A common method involves the reaction of 1,4-dichlorobutane or 1,4-dibromobutane with a methylthiolating agent such as sodium thiomethoxide or methyl mercaptan in the presence of a base.

-

From Busulfan: Busulfan, a butane-1,4-diyl dimethanesulfonate, can also serve as a starting material.

The following diagram illustrates a typical synthetic workflow.

Caption: Synthetic workflow for 1,4-Bis(methylthio)butane.

Experimental Protocol: Synthesis from 1,4-Dichlorobutane and Methyl Mercaptan

This protocol provides a general procedure for the synthesis of 1,4-bis(methylthio)butane.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a condenser, and a dropping funnel.

-

Base and Thiol: Dissolve a suitable base (e.g., sodium hydroxide) in a solvent such as ethanol or a mixture of ethanol and water. Cool the solution in an ice bath.

-

Addition of Methyl Mercaptan: Carefully add methyl mercaptan to the cooled basic solution.

-

Addition of Dihalide: Add 1,4-dichlorobutane dropwise to the reaction mixture while maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Applications in Synthetic Chemistry

While direct applications in drug development are not well-documented, 1,4-bis(methylthio)butane serves as a versatile building block in organic synthesis. The thioether moieties can be manipulated to introduce other functional groups or to build more complex molecular architectures.

Oxidation to Sulfoxides and Sulfones

The sulfur atoms in 1,4-bis(methylthio)butane can be selectively oxidized to form the corresponding sulfoxides and sulfones. These oxidized derivatives have different electronic properties and can be used as intermediates in further synthetic transformations. For instance, sulfones are valuable precursors in various carbon-carbon bond-forming reactions.

Role as a Ligand in Coordination Chemistry

The lone pairs of electrons on the sulfur atoms allow 1,4-bis(methylthio)butane to act as a bidentate ligand in coordination chemistry, forming complexes with various transition metals. These metal complexes can have applications in catalysis.

Precursor to Heterocyclic Compounds

The butane backbone with terminal functionalizable groups makes 1,4-bis(methylthio)butane a potential precursor for the synthesis of sulfur-containing heterocyclic compounds, which are prevalent in many biologically active molecules.[6][10]

Safety and Handling

Proper safety precautions are essential when handling 1,4-bis(methylthio)butane.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]

-

Fire Safety: 1,4-Bis(methylthio)butane is a combustible liquid. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, CO₂, or foam).[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Future Perspectives and Conclusion

1,4-Bis(methylthio)butane is a simple yet potentially versatile organosulfur compound. While its direct biological activity remains to be explored, its utility as a synthetic intermediate is clear. For researchers in drug discovery, this compound can be a valuable tool for introducing the thioether functionality into novel molecular scaffolds. The exploration of its derivatives and their subsequent biological evaluation could lead to the discovery of new therapeutic agents. The foundation of its chemistry, as outlined in this guide, provides a starting point for such investigations.

References

-

Journal of Medicinal and Chemical Sciences. (2018). Biological and Pharmaceutical Organosulfur Molecules. [Link]

-

Mahmoud, A. R. (2025). Synthetic Applications of Organosulfur Compounds in Drug Design. ResearchGate. [Link]

-

ChemTalk. (n.d.). Sulfur in the Spotlight: Organosulfur Compounds. [Link]

-

Expert Opinion on Drug Discovery. (2022). The importance of sulfur-containing motifs in drug design and discovery. [Link]

-

Wikipedia. (n.d.). Organosulfur chemistry. [Link]

-

Bentham Science. (2017). Vegetable Organosulfur Compounds and their Health Promoting Effects. [Link]

-

Taylor & Francis Online. (n.d.). Thioethers – Knowledge and References. [Link]

-

PubMed. (2022). Thioethers: An Overview. [Link]

-

PMC. (2016). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. [Link]

-

NIST. (n.d.). Butane, 1,4-bis(methylthio)-. [Link]

-

ChemSrc. (n.d.). Butane,1,4-bis(methylthio)- | CAS#:15394-33-9. [Link]

-

ResearchGate. (2024). (PDF) Thioethers: An Overview. [Link]

-

Williams, Inc. (n.d.). Safety Data Sheet. [Link]

-

Vitol. (2023). SAFETY DATA SHEET. [Link]

-

NIST. (n.d.). Butane, 1,4-bis(methylthio)- Gas Chromatography. [Link]

-

Gelest, Inc. (2015). 1,4-BIS(METHYLDICHLOROSILYL)BUTANE, 95%. [Link]

-

Axxence. (2025). SAFETY DATA SHEET. [Link]

-

Cheméo. (n.d.). Chemical Properties of Butane, 1,4-bis(methylthio)- (CAS 15394-33-9). [Link]

-

SpectraBase. (n.d.). 2-Butene, 1,4-bis(methylthio)-, (E)- - Optional[Raman] - Spectrum. [Link]

-

SpectraBase. (n.d.). 1,4-Bis(ethylthio)butane - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIST. (n.d.). Butane, 1,4-bis(methylthio)-. [Link]

-

PubChem. (n.d.). 1,4-Bis(3-mercaptobutyryloxy) butane. [Link]

-

Royal Society of Chemistry. (1984). Synthesis and characterisation of bis[(methylthio)carbonyl]polysulphanes. [Link]

-

Nature. (2024). Synthesis of silylbut-1-en-3-ynes and buta-1,3-dienes as building blocks via hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne. [Link]

-

Axsyn. (n.d.). Butane,1,4-bis(methylthio)-;15394-33-9. [Link]

Sources

- 1. jmchemsci.com [jmchemsci.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfur in the Spotlight: Organosulfur Compounds | ChemTalk [chemistrytalk.org]

- 4. Organosulfur chemistry - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Butane, 1,4-bis(methylthio)- [webbook.nist.gov]

- 8. Butane, 1,4-bis(methylthio)- [webbook.nist.gov]

- 9. Butane,1,4-bis(methylthio) | CAS#:15394-33-9 | Chemsrc [chemsrc.com]

- 10. researchgate.net [researchgate.net]

- 11. williams.com [williams.com]

- 12. vitol.com [vitol.com]

- 13. axxence.de [axxence.de]

A Comprehensive Technical Guide to the Theoretical Calculation of 2,7-Dithiaoctane Molecular Orbitals

This guide provides a detailed walkthrough for the theoretical calculation and analysis of the molecular orbitals of 2,7-dithiaoctane (C₆H₁₄S₂). It is intended for researchers, computational chemists, and drug development professionals who are familiar with the fundamentals of quantum chemistry. We will delve into the rationale behind methodological choices, from selecting the appropriate level of theory and basis set to the step-by-step execution of the computational workflow and the interpretation of the resulting data.

Part 1: Theoretical Foundations

Introduction to this compound

This compound, also known as 1,4-bis(methylthio)butane, is an organosulfur compound whose structure is characterized by a flexible four-carbon chain flanked by two methylthio groups.[1] Its molecular structure, particularly the presence of sulfur atoms with their lone pairs of electrons, dictates its chemical reactivity, coordination properties, and potential biological interactions. Understanding the spatial distribution and energy levels of its molecular orbitals (MOs) is paramount for predicting its behavior as a ligand in coordination chemistry, its role in reaction mechanisms, and its potential as a pharmacophore in drug design.

Fundamentals of Molecular Orbital (MO) Theory

Molecular Orbital (MO) theory provides a sophisticated model for understanding chemical bonding that extends beyond the localized electron-pair bonds of Lewis structures. In MO theory, atomic orbitals (AOs) from different atoms combine to form molecular orbitals that span the entire molecule. This combination, typically a linear combination of atomic orbitals (LCAO), results in two main types of MOs:

-

Bonding Orbitals: These are lower in energy than the original AOs and result from constructive interference. Electrons in these orbitals are concentrated between the nuclei, strengthening the bond.[2]

-

Antibonding Orbitals: These are higher in energy than the AOs and result from destructive interference, creating a node between the nuclei. Populating these orbitals weakens the chemical bond.[2]

The relative energies and shapes of these orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining a molecule's electronic properties and reactivity.

Overview of Computational Methods

To calculate molecular orbitals, we employ ab initio (from first principles) quantum chemistry methods. The two most relevant methods for a molecule like this compound are Hartree-Fock (HF) theory and Density Functional Theory (DFT).

-

Hartree-Fock (HF) Theory: HF is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[3] It provides a good starting point but neglects electron correlation, which can be significant for accurate energy predictions.

-

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost.[4] Instead of the complex wavefunction, DFT calculates the total energy from the electron density. The key to DFT's success lies in the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. For sulfur-containing molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have proven to be highly effective.[5][6] The B3LYP functional is a widely used and well-validated choice for such systems.[7]

For this guide, we will proceed with DFT using the B3LYP functional as our primary method, as it offers superior accuracy over HF for systems where electron correlation is important, at a manageable computational expense.

The Role of Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical for the accuracy of the calculation. For an organosulfur compound like this compound, the basis set must be able to accurately describe the core and valence electrons of all atoms, including the diffuse nature of the sulfur lone pairs.

-